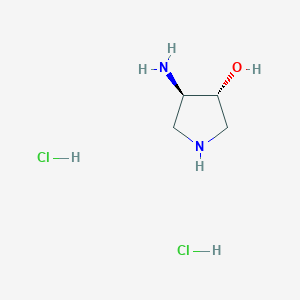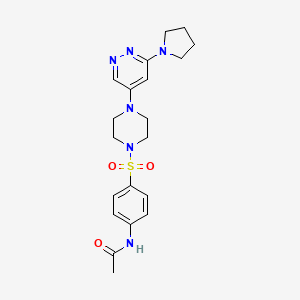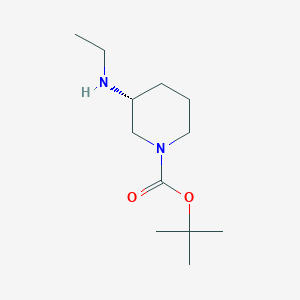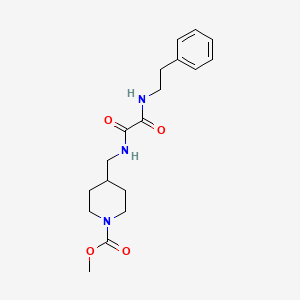
2-Methyl-4-piperidinone acetate
Overview
Description
2-Methyl-4-piperidinone acetate is a derivative of 4-Piperidone, an organic compound with the molecular formula OC(CH2)4NH . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Piperidines, including 2-Methyl-4-piperidinone acetate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
- Biological Evaluation : Scientists investigate the biological activity of synthetic and natural piperidines, aiming to discover novel drug candidates containing the piperidine moiety .
- Activity : Some of these compounds exhibit higher analgesic effects than the standard drug indomethacin .
Medicinal Chemistry and Drug Design
Analgesic and Anti-inflammatory Agents
Organophotocatalyzed Synthesis
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Methyl-4-piperidinone acetate, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
2-Methyl-4-piperidinone acetate, also known as 2-methylpiperidin-4-one, acetic acid, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications
Biochemical Pathways
Piperidine derivatives, in general, have been found to play a significant role in the pharmaceutical industry
Result of Action
properties
IUPAC Name |
acetic acid;2-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H4O2/c1-5-4-6(8)2-3-7-5;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYMZXLAXMKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-piperidinone acetate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)



![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)



![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)
